molecular formula C14H21N3O2 B1604084 tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 886362-43-2

tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No. B1604084
M. Wt: 263.34 g/mol
InChI Key: MNWCZZLNXDJWKU-UHFFFAOYSA-N
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Description

The compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound . It also contains a tert-butyl group, which is a common protecting group in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using amino acid building blocks . Another method involves the reaction of tert-butyl benzoate with nitriles .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the naphthyridine ring and the tert-butyl group .


Chemical Reactions Analysis

The tert-butyl group is often used in NMR studies of macromolecular complexes . It’s also used in the synthesis of N-tert-butyl amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl compounds are generally known to be colorless and have a camphor-like odor .

Future Directions

The use of tert-butyl groups and naphthyridine derivatives in the synthesis of new compounds is an active area of research . These compounds have potential applications in various fields, including drug synthesis and the study of macromolecular complexes .

properties

IUPAC Name

tert-butyl 7-(aminomethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(9-15)16-12(10)17/h6-7H,4-5,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWCZZLNXDJWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649629
Record name tert-Butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

CAS RN

886362-43-2
Record name 1,1-Dimethylethyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Reactant of Route 5
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tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Reactant of Route 6
tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

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